molecular formula C11H17N4O+ B14314031 2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium CAS No. 111984-06-6

2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium

Cat. No.: B14314031
CAS No.: 111984-06-6
M. Wt: 221.28 g/mol
InChI Key: SGOUZRPXBAQGMC-UHFFFAOYSA-N
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Description

2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium is a compound of interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an azide group attached to a phenoxy moiety, which is further connected to a trimethylammonium group via an ethane linker. The presence of the azide group makes it particularly useful in click chemistry and other synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium typically involves the following steps:

    Formation of 4-Azidophenol: This can be achieved by reacting 4-nitrophenol with sodium azide in the presence of a reducing agent such as iron powder.

    Etherification: The 4-azidophenol is then reacted with 2-chloro-N,N,N-trimethylethan-1-aminium chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium undergoes several types of chemical reactions:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition with alkynes to form triazoles.

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, iron powder.

    Click Chemistry: Copper(I) catalysts, alkynes.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products

    Triazoles: Formed via click chemistry.

    Amines: Formed via reduction of the azide group.

Scientific Research Applications

2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules via click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Potential use in drug delivery systems due to its ability to form stable triazole linkages.

    Industry: Utilized in the production of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction is highly specific and efficient, making it valuable for various applications. The trimethylammonium group can also interact with biological molecules, facilitating bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    4-Azidophenol: Lacks the trimethylammonium group but shares the azide functionality.

    2-(4-Azidophenoxy)ethanol: Similar structure but with a hydroxyl group instead of the trimethylammonium group.

Uniqueness

2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium is unique due to the combination of the azide group and the trimethylammonium group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.

Properties

CAS No.

111984-06-6

Molecular Formula

C11H17N4O+

Molecular Weight

221.28 g/mol

IUPAC Name

2-(4-azidophenoxy)ethyl-trimethylazanium

InChI

InChI=1S/C11H17N4O/c1-15(2,3)8-9-16-11-6-4-10(5-7-11)13-14-12/h4-7H,8-9H2,1-3H3/q+1

InChI Key

SGOUZRPXBAQGMC-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC1=CC=C(C=C1)N=[N+]=[N-]

Origin of Product

United States

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